6-Methyl-7H-pyrrolo[2,3-d]pyrimidine - 26786-73-2

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Catalog Number: EVT-2881193
CAS Number: 26786-73-2
Molecular Formula: C7H7N3
Molecular Weight: 133.154
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis of 4-Benzylamino Derivatives: 4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine and 4-benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine, deaza analogues of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, were synthesized. The 1-deaza analogue was prepared from a pyrrole precursor, 1-benzyl-2-formylpyrrole, while the 3-deaza analogue was synthesized from a pyridine precursor, 2-amino-3,6-dimethylpyridine [].
  • Synthesis of Classical and Non-Classical Antifolates: Various 5-substituted derivatives were synthesized as potential thymidylate synthase inhibitors and antitumor agents. These syntheses often involved oxidative addition reactions of substituted thiols to the 5-position of the pyrrolo[2,3-d]pyrimidine core [, , ].
Chemical Reactions Analysis
  • N-Alkylation: The nitrogen atoms in the pyrrole and pyrimidine rings can undergo alkylation reactions, enabling the introduction of various substituents. This modification is frequently used to modulate the physicochemical properties and biological activities of the resulting compounds [, , , , , , , , , ].
  • Halogenation: The introduction of halogens like chlorine or bromine into the pyrrolo[2,3-d]pyrimidine scaffold can be achieved via electrophilic aromatic substitution. These halogenated derivatives often serve as versatile intermediates for further functionalization [, , ].
  • Suzuki Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between an organoboron compound and a halide. This reaction is particularly useful for introducing aryl substituents onto the pyrrolo[2,3-d]pyrimidine core, which can significantly impact the molecule's binding affinity and selectivity [].
Mechanism of Action
  • Inhibition of Kinases: Derivatives of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine have demonstrated inhibitory activity against various kinases, such as p21-activated kinase 4 (PAK4), Janus kinase 1 (JAK1), and monopolar spindle kinase 1 (Mps1). These kinases play crucial roles in regulating cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The inhibitory activity of these derivatives is attributed to their ability to bind to the ATP-binding site of the kinase, thereby preventing its activity [, , , , , , , ].
  • Thymidylate Synthase Inhibition: Several derivatives have been designed as potential antifolate inhibitors of thymidylate synthase, a key enzyme involved in DNA synthesis. Inhibition of this enzyme can disrupt DNA replication and repair, leading to cell death, particularly in rapidly dividing cancer cells [, , , ].
  • Antiviral Activity: Certain derivatives exhibit antiviral activity against viruses such as Zika virus and dengue virus [].
Applications
  • Medicinal Chemistry: The majority of research focuses on exploring its potential in medicinal chemistry, particularly in developing anticancer, antiviral, and anti-inflammatory agents. Its derivatives have shown promising results in inhibiting various kinases, suggesting potential as targeted cancer therapies [, , , , , , , ].

2-Amino-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one

  • Compound Description: This compound serves as a key precursor in the synthesis of various 2,4-diamino-6-methyl-5-substituted-7H-pyrrolo[2,3-d]pyrimidines. These derivatives are investigated as potential dihydrofolate reductase inhibitors and antitumor agents [].

2,4-Diamino-6-methyl-5-mioarylsubstituted-7H-pyrrolo[2,3-d]pyrimidines

  • Compound Description: This series of compounds represents nonclassical antifolates designed as potential dihydrofolate reductase inhibitors and antitumor agents. The analogues incorporate various electron-donating and electron-withdrawing substituents on the phenylsulfanyl ring attached to the 5-position of the pyrrolo[2,3-d]pyrimidine core [].

N-[4-[(2-Amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-fluorobenzoyl]-l-glutamic acid (4)

  • Compound Description: This compound is a classical 6-5 ring-fused analog designed as a thymidylate synthase (TS) inhibitor and antitumor agent. It features a benzoyl-l-glutamic acid moiety attached to the 5-position of the 2-amino-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one core via a sulfur bridge [].

N-[4-[(2-Amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-chlorobenzoyl]-l-glutamic acid (5)

  • Compound Description: This compound is another classical 6-5 ring-fused analog designed as a TS inhibitor and antitumor agent, similar to compound 4. The only difference lies in the substitution of fluorine with chlorine on the benzoyl ring [].

4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine (2)

  • Compound Description: This compound represents a 1-deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. It is synthesized from a pyrrole precursor [].

4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine (3)

  • Compound Description: This compound is the 3-deaza analog of the aforementioned anxiolytic agent, synthesized from a pyridine precursor [].

N-[4-[(2-Amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-benzoyl]-L-glutamic acid (5)

  • Compound Description: This classical 6-5 ring-fused analog is designed as a TS inhibitor and antitumor agent. The compound features a benzoyl-L-glutamic acid moiety attached to the 5-position of the 2-amino-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one core via a sulfur bridge [].

2-Amino-6-methyl-5-(pyridin-4-ylthio)-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidine (6)

  • Compound Description: This compound is a nonclassical 6-5 ring-fused analogue designed as a TS inhibitor and antitumor agent. It features a pyridin-4-yl group attached to the 5-position of the 2-amino-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one core via a sulfur bridge [].

2-Piperazino-6-oxo-5,6-dihydro(7H)pyrrolo[2,3-d]pyrimidine

  • Compound Description: This bicyclic pyrimidine compound exhibits nerve growth factor (NGF)-like activity, promoting neurite outgrowth in neuroblastoma cell lines [].

2-Piperadino-6-methyl-5-oxo-5,6-dihydro(7H)pyrrolo[3,4-d]pyrimidine

  • Compound Description: This piperazinopyrimidine derivative also demonstrates NGF-like activity, promoting neurite outgrowth in neuroblastoma cell lines and potentiating NGF-induced neurite sprouting in PC12 cells [].
  • Compound Description: This newly synthesized heterocyclic pyrimidine derivative promotes neurite outgrowth in neuronal cell lines and enhances the neurotrophic effects of basic fibroblast growth factor (bFGF) [].

5-Dimethylaminomethyl-substituted 6-methyl pyrrolo[2,3-d]pyrimidine (7)

  • Compound Description: This compound is a key intermediate in synthesizing various 2-amino-4-oxo-6-methyl-5-substituted pyrrolo[2,3-d]pyrimidine antifolate inhibitors of thymidylate synthase (TS) [].

N-((3R, 4R)-1-benzyl-4-methyl pyridine-3-yl)-N-methyl-7H-pyrrolo-[2, 3-d] pyrimidine-4-amine

  • Compound Description: This compound is synthesized as an intermediate in the preparation of N-methyl-N-((3R, 4R)-4-picoline-3-base)-7H-pyrrolo-[2,3-d] pyrimidine-4-amine, a potential pharmaceutical agent [, ].

N-methyl-N-((3R, 4R)-4-picoline-3-base)-7H-pyrrolo-[2,3-d] pyrimidine-4-amine

  • Compound Description: This compound is a target molecule in pharmaceutical synthesis, potentially possessing valuable biological activities [].

7H-Pyrrolo[2,3-d]pyrimidine derivatives with a 4-substituent

  • Compound Description: This series of compounds acts as p21-activated kinase 4 (PAK4) inhibitors. The presence of a terminal amino group on the 4-substituent of inhibitor 5n enhances its interaction with the PAK4 binding site, contributing to its potent inhibitory activity [].

4-[(2E)-2-Benzylidenehydrazinyl]-7H-pyrrolo[2,3-d]pyrimidine

  • Compound Description: This compound serves as a ligand in the synthesis of transition metal complexes evaluated for their antimicrobial, antioxidant, and cytotoxic activities [].

2-Amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine derivatives

  • Compound Description: This series of compounds represents potent reversible fibroblast growth factor receptor (FGFR) inhibitors, particularly effective against gatekeeper (GK) mutations often found in hepatocellular carcinoma [].
  • Compound Description: This series of compounds acts as PAK4 inhibitors. Compound 5n within this series exhibits potent activity against MV4-11 cell lines by inducing cell cycle arrest and apoptosis [].
  • Compound Description: This class of compounds acts as Monopolar spindle kinase 1 (Mps1) inhibitors. Compound 12, within this series, shows potent Mps1 inhibitory activity, leading to cell cycle arrest and apoptosis in breast cancer cells [].
  • Compound Description: This series of compounds acts as Janus kinase 1 (JAK1) inhibitors. Compound 12a, with its high selectivity for JAK1, effectively reduces pro-inflammatory NO production and suppresses hepatic fibrosis [].

7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines

  • Compound Description: These compounds are designed as potential inhibitors of Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), specifically PfCDPK4 and PfCDPK1 [].

7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile derivatives

  • Compound Description: These compounds act as selective and orally active Monopolar Spindle 1 (MPS1) inhibitors, showing potential in treating triple-negative breast cancer [].

N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Compound Description: This compound was synthesized and characterized for its potential biological activities. Docking studies were conducted to understand its interactions with potential targets [].

4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)

  • Compound Description: This compound exhibits potent inhibitory activities against FLT3 and CDKs, making it a potential therapeutic agent for acute myeloid leukemia (AML) [].

(E)‐3‐(4‐(((1‐(7H‐pyrrolo[2,3‐d]pyrimidin‐4‐yl)piperidin‐4‐yl)amino)methyl)phenyl)‐N‐hydroxyacrylamide (B3)

  • Compound Description: This compound is a potent histone deacetylase (HDAC) inhibitor, exhibiting antiproliferative effects against various tumor cell lines and showing potential as a therapeutic agent for hematological malignancies [].

N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842)

  • Compound Description: This compound is a selective JAK1 inhibitor, showing efficacy in treating rat models of adjuvant-induced arthritis (rAIA) and potential as a clinical candidate for autoimmune diseases [].

7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414)

  • Compound Description: This orally available compound acts as a potent and selective inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) and shows potential in treating various diseases associated with endoplasmic reticulum stress [].
  • Compound Description: This series of compounds exhibit potential as anticancer agents. Compound 13i within this series effectively inhibits CK1δ, leading to cell cycle arrest and apoptosis in bladder and ovarian cancer cells [].

(3R,4R)-3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (CP-690,550)

  • Compound Description: This clinically relevant Janus kinase 3 (Jak3) inhibitor effectively blocks Stat5 phosphorylation [].

N-methyl-1-{trans-4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl}methanesulfonamide

  • Compound Description: This compound and its intermediates are recognized for their potential use in veterinary medicine [].

2-Amino-3,4-dihydro-4-oxo-7-(β-D-arabinofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid

  • Compound Description: This compound, an analogue of cadeguomycin, was synthesized and characterized as a potential antiviral agent [].

(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazide derivatives

  • Compound Description: These compounds show potential as multi-targeted kinase inhibitors and apoptosis inducers, with compound 5k demonstrating potent activity against EGFR, Her2, VEGFR2, and CDK2 [].
  • Compound Description: This compound, a three-atom-bridged analogue of the potent antitumor agent TNP-351, was synthesized and evaluated for its anticancer activities [].

N-(4-{[(2,4-diamino-7H-pyrrolo[2,3-d]-pyrimidin-5-ylmethyl)amino]methyl}benzoyl)-L-glutamic acid (5)

  • Compound Description: Another three-atom-bridged analogue of TNP-351, this compound was synthesized and evaluated for its anticancer activities [].

(R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile [(R)-6c]

  • Compound Description: This JAK1-selective inhibitor shows potential in treating rheumatoid arthritis, as demonstrated by its efficacy in CIA and AIA models [].

4‐(Piperazin‐1‐yl)‐7H‐pyrrolo[2,3‐d]pyrimidine derivatives

  • Compound Description: This series of compounds exhibits potent Akt inhibitory activity. Compounds 5q and 5t, within this series, demonstrate significant antiproliferative effects against LNCaP and PC‐3 cell lines, indicating their potential as anticancer agents [].

7H-Pyrrolo[2,3-d]pyrimidin-4-amine derivatives

  • Compound Description: This series of compounds are potential Bruton's tyrosine kinase (BTK) inhibitors, which are promising therapeutic targets for treating rheumatoid arthritis. The QSARINS tool was employed to optimize the pharmacophore of these pyrrolopyrimidine derivatives for enhanced antirheumatoid activity [].

4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine carbocyclic nucleosides (4a–g)

  • Compound Description: These newly synthesized nucleoside mimetics were evaluated for their anti-HCV activities and cytotoxicities [].

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

  • Compound Description: This third-generation irreversible inhibitor exhibits high potency and specificity toward T790M-containing double-mutant EGFRs, making it a potential treatment option for NSCLC [].

4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives

  • Compound Description: These derivatives are identified as potential apoptosis signal-regulating kinase 1 (ASK1) inhibitors, with potential therapeutic applications in treating inflammation and pain, particularly osteoarthritis and neuropathic pain [].

6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine (U-89843)

  • Compound Description: This pyrrolo[2,3-d]pyrimidine antioxidant demonstrates prophylactic activity in animal models of lung inflammation. Metabolic studies revealed its biotransformation into various metabolites, including the C-6 hydroxymethyl (U-97924), C-6 formyl (U-97865), and C-6 carboxyl analogs [, ].

2-(3-{(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}oxetan-3-yl)acetonitrile monohydrate

  • Compound Description: This compound represents a structurally characterized derivative of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, further elucidating the structural features of this class of compounds [].
  • Compound Description: These acyclic analogues of furo- and pyrrolo[2,3-d]pyrimidine nucleosides, particularly the long-chain analogues, exhibited activity against VZV and HCMV [].

7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine nucleosides

  • Compound Description: These compounds are analogs of toyocamycin and sangivamycin, synthesized and evaluated for cytotoxicity and antiviral activity. While most compounds showed minimal activity, the thioamide derivative (11) exhibited selective inhibition of HCMV [].
  • Compound Description: This series of compounds, synthesized using a solvent-free microwave irradiation technique, demonstrated promising antimicrobial, antioxidant, and anticancer properties [].

7H-Pyrrolo[2,3-d]pyrimidine-4-thiol derivatives

  • Compound Description: These derivatives are identified as JAK-3 inhibitors with potential therapeutic applications for diseases caused by JAK overactivity [].

2-Amino-5-(3-chloropropyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Bischlorinated Deazaguanine)

  • Compound Description: This modified DNA base is recognized by the DNA repair enzyme methylguanine DNA-methyltransferase (MGMT) and has potential applications in DNA damage repair studies [].

6-Aryl-4-N-substituted-7H-pyrrolo[2,3-d]pyrimidine-4-amines

  • Compound Description: This group of compounds were synthesized and evaluated for their inhibitory activity against the epidermal growth factor receptor (EGFR/ErbB1) tyrosine kinase [].

4-Amino-7-ethoxycarbonyl-5,6-dihydro-7H-pyrrolo(2,3-d)pyrimidine-2-acetic acid derivatives

  • Compound Description: These derivatives were synthesized from cyano-3-ethoxyoxalylamino-2-pyrroline-2-carboxylates-1 d'ethyle by reacting them with R-CH2CN (where R is COOAlk or CONH2) [].

4,7-Disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs

  • Compound Description: This class of compounds has emerged as promising antiviral agents against flaviviruses, including Zika virus (ZIKV) and dengue virus (DENV) [].

4-Amino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine

  • Compound Description: This bis-fluorinated analogue of 2'-deoxytubercidin has been synthesized and structurally characterized [].

Properties

CAS Number

26786-73-2

Product Name

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine

IUPAC Name

6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Molecular Formula

C7H7N3

Molecular Weight

133.154

InChI

InChI=1S/C7H7N3/c1-5-2-6-3-8-4-9-7(6)10-5/h2-4H,1H3,(H,8,9,10)

InChI Key

ZOUHLNBTOVPCKV-UHFFFAOYSA-N

SMILES

CC1=CC2=CN=CN=C2N1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.